![molecular formula C15H18N4O2 B2449147 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034372-35-3](/img/structure/B2449147.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc., or techniques like X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs. It also involves studying the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various other chemical properties like acidity or basicity, reactivity, etc.Aplicaciones Científicas De Investigación
Synthesis and Spin States in Iron Complexes
The synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives, including carboxylic acid tether groups, demonstrates how the spin states of iron(II) complexes can be influenced by the tether groups attached to the pyridyl ring. These complexes exhibit thermal spin-crossover (SCO) properties, which could be predictive for their behavior when deposited on surfaces like gold or silica, making them relevant in material science and potentially in molecular electronics (Izar Capel Berdiell et al., 2021).
Functionalization Reactions
The conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides illustrates the chemical versatility and reactivity of pyrazole derivatives, which is critical for developing new pharmaceutical compounds. These reactions, including the formation of 3H-imidazo[4,5-b]pyridine derivatives, showcase the potential for creating diverse molecules for further biological evaluation (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Novel Synthesis Approaches
The development of new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives showcases innovative synthetic routes to N-fused heterocycles. These methodologies enable the production of compounds with potential applications in medicinal chemistry, highlighting the importance of pyrazole derivatives in drug discovery (Aseyeh Ghaedi et al., 2015).
Anticancer and Anti-inflammatory Properties
The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents reflect the therapeutic potential of pyrazole derivatives. The ability to inhibit 5-lipoxygenase and show cytotoxic effects against cancer cell lines underscores the importance of these compounds in developing new treatments for cancer and inflammation (A. Rahmouni et al., 2016).
Mycobacterium Tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the application of pyrazole derivatives in addressing global health challenges such as tuberculosis. The discovery of compounds with significant inhibitory activity against Mycobacterium tuberculosis opens new avenues for the treatment of this infectious disease (V. U. Jeankumar et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards. It includes understanding the safety measures that need to be taken while handling the compound.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-2,4-5,9-10,13H,3,6-8,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWWZJUIGOIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
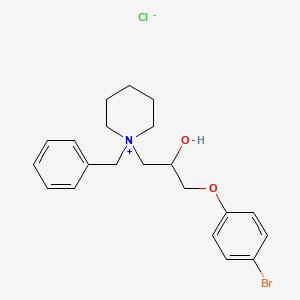
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)
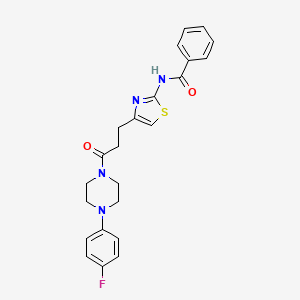
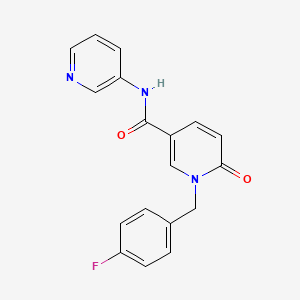
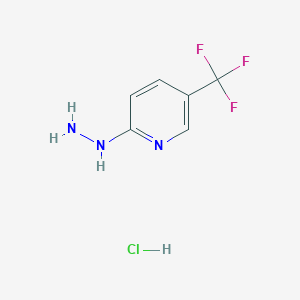
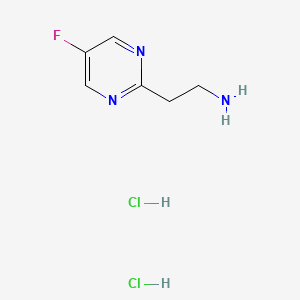
![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)
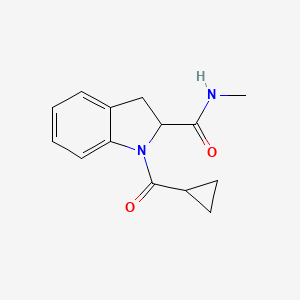
![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)